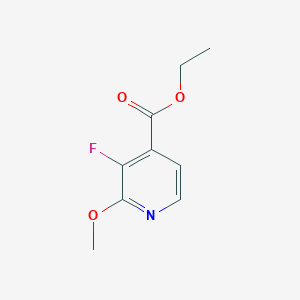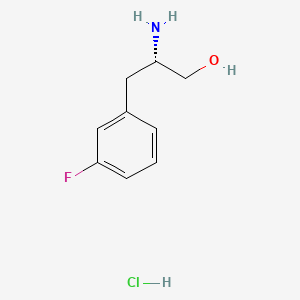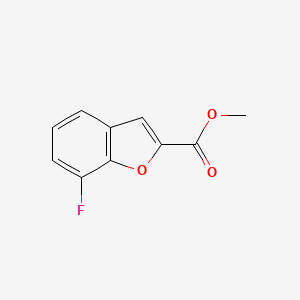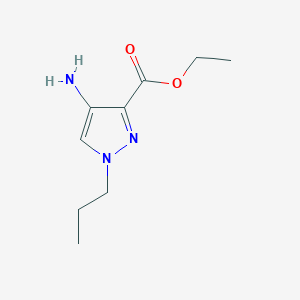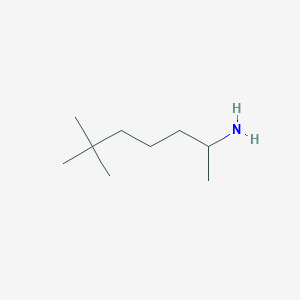
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the reaction of isobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the use of amidoxime intermediates, which are cyclized under acidic or basic conditions to yield the desired oxadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a similar oxadiazole ring but with a piperidine substituent, which may alter its chemical and biological properties.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: The presence of a methyl group instead of an isobutyl group can influence the compound’s stability and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)5-7-10-8(14-11-7)3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
LIMPJYZGSXZOGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NOC(=N1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



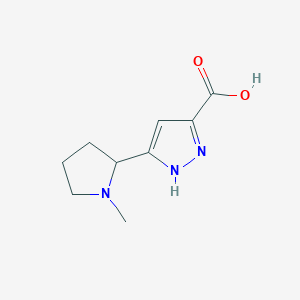
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
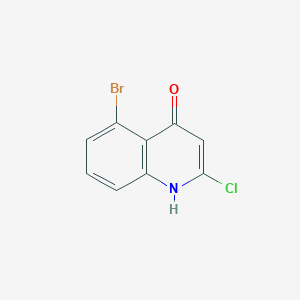
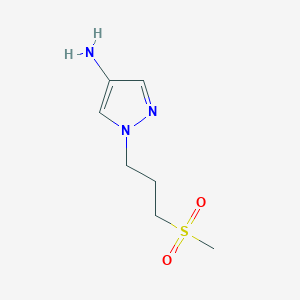
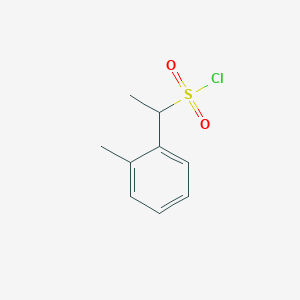
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
